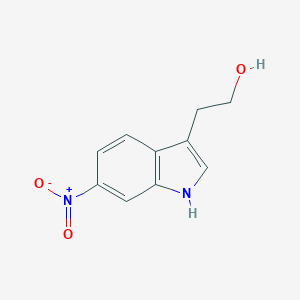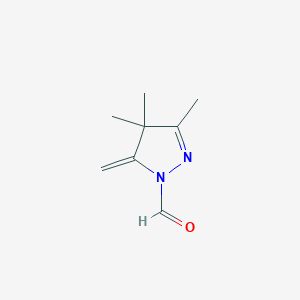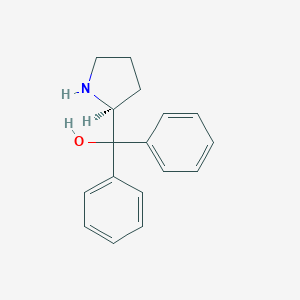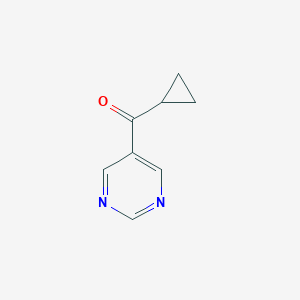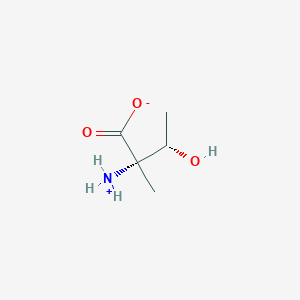
4-chloro-N,N-dimethylpyridine-2-carboxamide
Übersicht
Beschreibung
4-chloro-N,N-dimethylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-chloro-N,N-dimethylpyridine-2-carboxamide can be achieved from 4-Chloro-pyridine-2-carbonyl chloride and Dimethylamine .Molecular Structure Analysis
The molecular structure of 4-chloro-N,N-dimethylpyridine-2-carboxamide consists of a pyridine ring with a carboxamide group at the 2-position and a chlorine atom at the 4-position .Physical And Chemical Properties Analysis
The boiling point of 4-chloro-N,N-dimethylpyridine-2-carboxamide is predicted to be 323.5±27.0 °C and its density is predicted to be 1.231±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
4-Chloro-N,N-dimethylpicolinamide: serves as a key intermediate in the synthesis of various heterocyclic compounds. Its chloro and amide functional groups make it a versatile reactant in cyclization reactions, which are crucial for constructing complex molecular architectures found in many pharmaceuticals .
Medicinal Chemistry: Sorafenib Intermediate
This compound is a critical intermediate in the synthesis of Sorafenib , a multi-kinase inhibitor used in the treatment of certain types of cancer. It contributes to the formation of the core pyridine structure, which is essential for the drug’s activity .
Pharmacokinetics Enhancer
Due to its physicochemical properties, such as high gastrointestinal absorption and blood-brain barrier permeability, 4-Chloro-N,N-dimethylpicolinamide is explored for enhancing the pharmacokinetic profiles of therapeutic agents, improving their efficacy and bioavailability .
Inhibition of Cytochrome P450 Enzymes
Research indicates that 4-Chloro-N,N-dimethylpicolinamide acts as an inhibitor of the CYP1A2 enzyme, which is involved in drug metabolism. This property is significant for drug-drug interaction studies and developing medications with controlled metabolism .
Organic Synthesis: Vilsmeier-Haack Reagent Formation
In organic synthesis, 4-Chloro-N,N-dimethylpicolinamide can be used to generate Vilsmeier-Haack reagents, which are employed in formylation reactions to introduce aldehyde groups into aromatic compounds, thus modifying their chemical properties .
Chemical Building Block
As a building block in organic chemistry, this compound is utilized to introduce the pyridine moiety into larger molecules. Its reactivity allows for further functionalization, making it a valuable tool for constructing complex organic molecules .
Lead Compound in Drug Discovery
The structural features of 4-Chloro-N,N-dimethylpicolinamide make it a potential lead compound in drug discovery. Its molecular framework is conducive to binding with various biological targets, which is a desirable attribute in the early stages of drug development .
Material Science: Polymer Synthesis
In material science, the compound finds application in the synthesis of polymers. Its ability to participate in polymerization reactions contributes to the development of new materials with specific mechanical and chemical properties .
Wirkmechanismus
4-Chloro-N,N-dimethylpicolinamide, also known as 4-chloro-N,N-dimethylpyridine-2-carboxamide or 4-Chloro-N,N-dimethyl-pyridine-2-carboxamide, is a chemical compound with the molecular formula C8H9ClN2O
Pharmacokinetics
Some general properties can be inferred from its physicochemical properties :
- Absorption : The compound has high gastrointestinal absorption .
- Distribution : It is BBB permeant, indicating that it can cross the blood-brain barrier .
- Metabolism : It is not a substrate for P-glycoprotein, suggesting that it is not actively pumped out of cells . It is also not an inhibitor of several key cytochrome P450 enzymes .
Safety and Hazards
4-chloro-N,N-dimethylpyridine-2-carboxamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. In case of inhalation, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYJJRGPGYNXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407042 | |
| Record name | 4-Chloro-N,N-dimethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-dimethylpyridine-2-carboxamide | |
CAS RN |
114780-06-2 | |
| Record name | 4-Chloro-N,N-dimethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N,N-dimethylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)

